molecular formula C16H15I B11948745 13-Iodo-tricyclo(8.2.2.2(4,7))hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene CAS No. 24261-99-2

13-Iodo-tricyclo(8.2.2.2(4,7))hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene

Cat. No.: B11948745
CAS No.: 24261-99-2
M. Wt: 334.19 g/mol
InChI Key: NOVGGOBCDUEVSG-UHFFFAOYSA-N
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Description

13-Iodo-tricyclo(8.2.2.2(4,7))hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene: is a complex organic compound with the molecular formula C16H15I and a molecular weight of 334.19 g/mol . . It features a unique tricyclic structure with an iodine atom attached, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 13-Iodo-tricyclo(8.2.2.2(4,7))hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene typically involves the iodination of [2.2]paracyclophane. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories using standard organic synthesis techniques. The process involves the use of high-purity reagents and solvents to achieve the desired product with high yield and purity .

Scientific Research Applications

Chemistry: 13-Iodo-tricyclo(8.2.2.2(4,7))hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene is used as a building block in organic synthesis.

Biology and Medicine: The compound’s derivatives are studied for their potential biological activities. Researchers investigate their interactions with biological targets to develop new therapeutic agents .

Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its unique properties make it suitable for applications requiring high thermal stability and chemical resistance .

Mechanism of Action

The mechanism of action of 13-Iodo-tricyclo(8.2.2.2(4,7))hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene involves its interaction with specific molecular targets. The iodine atom plays a crucial role in these interactions, influencing the compound’s reactivity and binding affinity . The pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

  • 4-iodo [2.2]paracyclophane
  • Tricyclo [8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene
  • Di-p-xylylene
  • Di-1,4-xylylene

Uniqueness: What sets 13-Iodo-tricyclo(8.2.2.2(4,7))hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene apart from similar compounds is the presence of the iodine atom, which imparts unique chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

24261-99-2

Molecular Formula

C16H15I

Molecular Weight

334.19 g/mol

IUPAC Name

5-iodotricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaene

InChI

InChI=1S/C16H15I/c17-16-11-14-6-5-12-1-3-13(4-2-12)7-9-15(16)10-8-14/h1-4,8,10-11H,5-7,9H2

InChI Key

NOVGGOBCDUEVSG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(CCC3=CC=C1C=C3)C=C2)I

Origin of Product

United States

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